molecular formula C16H17NO6 B5558900 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate

3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate

Cat. No.: B5558900
M. Wt: 319.31 g/mol
InChI Key: QJWXTNAMSPUBJP-UHFFFAOYSA-N
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Description

3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate is a useful research compound. Its molecular formula is C16H17NO6 and its molecular weight is 319.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.10558726 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been utilized in the synthesis of novel 1,2,4-triazole derivatives, showcasing antimicrobial activities. These derivatives were synthesized from various ester ethoxycarbonylhydrazones with primary amines, indicating potential for developing antimicrobial agents (Bektaş et al., 2010).

Photoinitiators for Ultraviolet-Curable Pigmented Coatings

The compound has been integrated into copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties. These systems have been evaluated as photoinitiators for ultraviolet-curable pigmented coatings, demonstrating the compound's utility in material sciences and coating technologies (Angiolini et al., 1997).

Anti-Inflammatory and Analgesic Agents

In pharmaceutical research, the compound has been a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These new compounds have shown promising anti-inflammatory and analgesic properties, indicating potential for therapeutic applications (Abu‐Hashem et al., 2020).

Ionic Liquids Synthesis and Application

Research on the synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids incorporating the compound has revealed their moderate to low toxicity and potential as new solvents for biomass, showcasing the compound's role in green chemistry and environmental sustainability (Pernak et al., 2011).

Acetylcholinesterase Inhibition

Studies have demonstrated the use of related benzofuran derivatives for inhibiting human acetylcholinesterase and butyrylcholinesterase, highlighting potential applications in treating neurodegenerative diseases (Luo et al., 2005).

Safety and Hazards

Morpholine is flammable and corrosive . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child .

Properties

IUPAC Name

(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-10-14(15(18)20-2)12-9-11(3-4-13(12)22-10)23-16(19)17-5-7-21-8-6-17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWXTNAMSPUBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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